Compound Description: This compound, also known as PSB-13253, is a potent and selective agonist of the G protein-coupled receptor GPR35. It exhibits high affinity for GPR35 with a KD of 5.27 nM. []
Relevance: This compound is structurally related to ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate through the shared 6-bromo-4-oxo-4H-chromene-2-carboxylic acid core. The key difference lies in the substitution at the 8-position, where ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate has an amino group, and PSB-13253 has a 4-methoxybenzamido group. []
Compound Description: This compound represents one of the most potent GPR35 agonists identified to date, displaying subnanomolar affinity (Ki = 0.589 nM) and an EC50 of 5.54 nM in β-arrestin assays. []
Relevance: Similar to PSB-13253, this compound shares the 6-bromo-4-oxo-4H-chromene-2-carboxylic acid core with ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate. It features a 2,6-difluoro-4-methoxybenzamido group at the 8-position, contributing to its enhanced potency compared to PSB-13253. This highlights the significance of substitutions at the 8-position for GPR35 agonistic activity. []
Compound Description: HA 14-1 is an antagonist of antiapoptotic Bcl-2 proteins, including Bcl-2, Bcl-XL, and Bcl-w. It exhibits cytotoxic activity against Jurkat cells with varied levels of Bcl-2 and Bcl-XL proteins and the NCI-H460 non-small-cell lung carcinoma cell line. []
Relevance: HA 14-1 shares the core structure of a chromene-3-carboxylate with ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate, highlighting the significance of this scaffold in targeting Bcl-2 proteins. Both compounds feature substitutions at the 2 and 6 positions of the chromene ring. []
Compound Description: This compound, a prototype small-molecule antagonist against antiapoptotic Bcl-2 proteins, demonstrates synergistic effects with various anticancer agents and selectively eliminates tumor cells overexpressing Bcl-2. It exhibits instability under physiological conditions, decomposing rapidly in RPMI cell culture medium (half-life of 15 minutes). This decomposition generates reactive oxygen species (ROS) contributing to its in vitro cytotoxicity and apoptosis induction. []
Relevance: This compound represents a key structural analogue of ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate. Both compounds share the ethyl 6-bromo-4H-chromene-carboxylate core structure, differing primarily in the substituents at the 2- and 4-positions of the chromene ring and the presence of an 8-amino group in ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate. This comparison highlights the structural variations within this class of compounds and their impact on biological activity. []
Compound Description: CXL017 displays selective cytotoxicity towards multidrug resistant (MDR) cancer cell lines in vitro. It suppresses the growth of tumors derived from the MDR cancer cell line, HL60/MX2, in vivo. Unlike other chemotherapeutic agents, HL60/MX2 cells failed to develop resistance to CXL017. CXL017 resensitized HL60/MX2 cells to standard chemotherapies, suggesting a potential therapeutic application in MDR cancers. []
Relevance: CXL017 and ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate share the ethyl 4H-chromene-3-carboxylate core. They differ in the substituents at the 2-, 6- and 8- positions. [, ]
Compound Description: Derived from sHA 14-1, CXL017 exhibits low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells. Notably, CXL017 preferentially kills drug-resistant cells compared to parental cancer cells, as observed in camptothecin (CCRF-CEM/C2) and mitoxantrone (HL60/MX2) resistant cancer cell lines. This selective cytotoxicity suggests a potential therapeutic avenue for treating cancers with MDR. []
Relevance: CXL017 shares the core structure of a chromene-3-carboxylate with ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate, further emphasizing the relevance of this scaffold in anticancer drug development. CXL017's ability to overcome drug resistance, a major hurdle in cancer treatment, makes it particularly interesting. []
Compound Description: A stable analog of HA 14-1, sHA 14-1, has been shown to mitigate drug resistance and synergize with various cancer therapies in leukemia cells. These findings suggest its potential as an anticancer agent, particularly in cases where drug resistance poses a significant challenge. []
Relevance: Similar to HA 14-1 and CXL017, sHA 14-1 shares the chromene-3-carboxylate core with ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate, further supporting the significance of this core structure in medicinal chemistry. The variations in substituents attached to this core highlight the possibility of fine-tuning the pharmacological properties of these compounds. []
Compound 7d
Compound Description: Compound 7d is an analog of CXL017, demonstrating increased potency with an IC50 of 640 nM in HL60/MX2 cells. This enhanced potency suggests its potential as a lead compound for developing new treatments against drug-resistant cancers. []
Relevance: Compound 7d, as an analog of CXL017, inherently shares the chromene-3-carboxylate core with ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate. Its development highlights the ongoing efforts to optimize the anticancer activity within this class of compounds by modifying substituents on the core structure. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.